CID 167996154
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate involves the reaction of 6-aminoquinoline with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction typically occurs in an organic solvent like dimethylformamide or dichloromethane under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated reactors and purification systems to ensure high yield and purity. The process may include steps like crystallization, filtration, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate primarily undergoes substitution reactions where it reacts with secondary amines to form stable fluorescent products .
Common Reagents and Conditions
Reagents: Secondary amines, coupling agents like dicyclohexylcarbodiimide.
Conditions: Organic solvents such as dimethylformamide or dichloromethane, mild temperatures.
Major Products
The major products formed from these reactions are fluorescently labeled amines, which are useful in various analytical applications .
Scientific Research Applications
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate is widely used in scientific research due to its ability to label amines with fluorescence. Its applications include:
Chemistry: Used in high-performance liquid chromatography for the analysis of amino acids.
Biology: Employed in labeling proteins and peptides for fluorescence microscopy and flow cytometry.
Medicine: Utilized in diagnostic assays to detect specific biomolecules.
Industry: Applied in the development of fluorescent probes for various analytical techniques.
Mechanism of Action
The compound exerts its effects by covalently binding to secondary amines through a substitution reaction. This reaction forms a stable fluorescent product that can be detected using fluorescence spectroscopy. The molecular target is the amine group, and the pathway involves the formation of a carbamate linkage .
Comparison with Similar Compounds
Similar Compounds
Fluorescamine: Another fluorogenic amine labeling dye that reacts with primary amines to form fluorescent products.
3-(2-furoyl)quinoline-2-carboxaldehyde: A reagent used for labeling proteins with fluorescence.
Uniqueness
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate is unique due to its specific reactivity with secondary amines and its high fluorescence yield, making it particularly useful for sensitive analytical applications .
Properties
Molecular Formula |
CeH2OSn |
---|---|
Molecular Weight |
276.84 g/mol |
InChI |
InChI=1S/Ce.H2O.Sn/h;1H2; |
InChI Key |
XTLWCDYMGBLMDR-UHFFFAOYSA-N |
Canonical SMILES |
O.[Sn].[Ce] |
Origin of Product |
United States |
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